N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide
Description
N-{[3-(Pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyrazine ring substituted with a pyridin-4-yl group. Its structure combines aromatic and electron-rich moieties, making it a candidate for pharmacological applications, particularly in kinase inhibition or antimicrobial activity.
Properties
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(13-2-1-9-21-13)19-10-12-14(18-8-7-17-12)11-3-5-16-6-4-11/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWNAHKGHCUARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine and pyridine intermediates, followed by their coupling with a thiophene derivative. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine and pyridine rings can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazine and pyridine derivatives, and various substituted thiophene compounds.
Scientific Research Applications
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyrazine-Thiophene Hybrids
The following compounds share structural motifs with the target molecule:
Key Observations :
- Substituent Effects: The target compound’s pyridin-4-yl group distinguishes it from analogues like (1) and (3), which feature chlorophenyl or cyclobutylamino groups. These substituents likely alter lipophilicity and target selectivity. For instance, the pyridin-4-yl group may enhance solubility in polar environments compared to bulky aryl groups .
- Biological Activity : While highlights antibacterial efficacy in N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, the target compound’s pyrazine core (vs. pyridine in ) could shift activity toward kinase inhibition, as seen in pyridopyrazine derivatives () .
- Synthetic Methods : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura in and ) are common for introducing aryl/heteroaryl groups, suggesting scalable routes for the target compound .
Pharmacokinetic and Electronic Comparisons
- Electron-Donating vs. This could influence binding affinity to enzymatic targets .
- Solubility: Compounds with hydroxyl or aminopropanamido substituents (e.g., 21 in ) exhibit higher hydrophilicity, whereas the target compound’s lack of polar groups may limit aqueous solubility .
Mechanistic Insights from Analogues
- Kinase Inhibition : Pyridopyrazine derivatives () inhibit p38 MAP kinase via interactions with the ATP-binding pocket. The target compound’s pyrazine-pyridine scaffold may adopt a similar binding mode .
- Antibacterial Activity : Thiophene-carboxamide analogues in show activity against Gram-positive bacteria, likely via membrane disruption or enzyme inhibition. The target compound’s pyrazine ring might reduce this effect due to altered steric/electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
